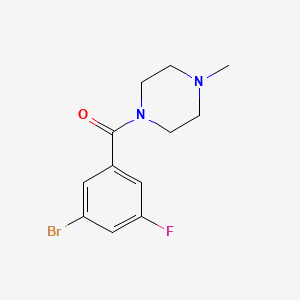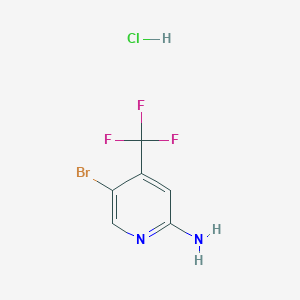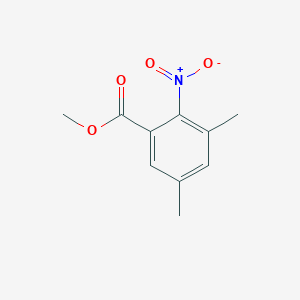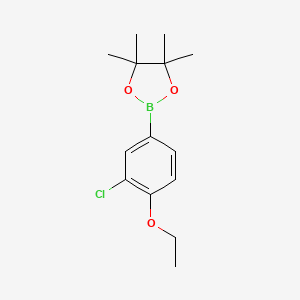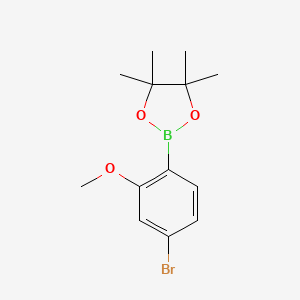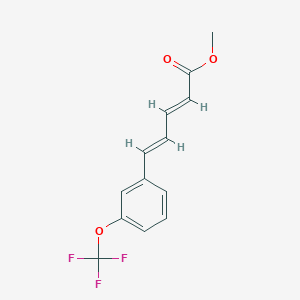
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a penta-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Methyl 5-(3-methoxyphenyl)penta-2,4-dienoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2E,4E)-Methyl 5-(3-chlorophenyl)penta-2,4-dienoate: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H11F3O3 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
methyl (2E,4E)-5-[3-(trifluoromethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C13H11F3O3/c1-18-12(17)8-3-2-5-10-6-4-7-11(9-10)19-13(14,15)16/h2-9H,1H3/b5-2+,8-3+ |
InChI Key |
MNKYYJIPCNTTDO-QKVOYMTASA-N |
Isomeric SMILES |
COC(=O)/C=C/C=C/C1=CC(=CC=C1)OC(F)(F)F |
Canonical SMILES |
COC(=O)C=CC=CC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


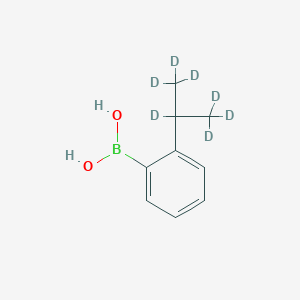

![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
